5-Benzyl-2-phenyl-3-propyl-1H-pyrrole
CAS No.: 1858255-87-4
Cat. No.: VC11678538
Molecular Formula: C20H21N
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1858255-87-4 |
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Molecular Formula | C20H21N |
Molecular Weight | 275.4 g/mol |
IUPAC Name | 5-benzyl-2-phenyl-3-propyl-1H-pyrrole |
Standard InChI | InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3 |
Standard InChI Key | IEZMZFAWAHHWTQ-UHFFFAOYSA-N |
SMILES | CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-benzyl-2-phenyl-3-propyl-1H-pyrrole, reflects its substitution pattern:
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A pyrrole core (C₄H₄N) serves as the aromatic backbone.
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Benzyl (C₆H₅CH₂) and phenyl (C₆H₅) groups at positions 5 and 2 confer steric bulk and π-conjugation.
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A propyl chain (CH₂CH₂CH₃) at position 3 introduces aliphatic flexibility .
The SMILES string CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3
encodes this topology, while the InChIKey IEZMZFAWAHHWTQ-UHFFFAOYSA-N
provides a unique structural identifier.
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₂₁N | |
Molecular Weight | 275.4 g/mol | |
CAS Registry Number | 1858255-87-4 | |
SMILES | CCC... (see full above) | |
InChIKey | IEZMZFAWAHHWTQ-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are unavailable, analogous pyrroles exhibit:
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¹H NMR: Pyrrolic NH protons near δ 8–10 ppm; aromatic protons between δ 6.5–7.5 ppm .
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¹³C NMR: Pyrrole carbons at δ 110–130 ppm; alkyl carbons below δ 40 ppm .
Synthesis and Reaction Pathways
Paal-Knorr Cyclization
The Paal-Knorr method, involving 1,4-dicarbonyl compounds and amines , could theoretically yield this derivative. For instance:
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1,4-Dicarbonyl Precursor: A ketone-aldehyde hybrid with benzyl and phenyl groups.
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Amine Source: Propylamine or a substituted variant.
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Cyclization: Acid- or base-catalyzed dehydration to form the pyrrole ring .
Multicomponent Strategies
A one-pot synthesis via coupling-isomerization-Stetter reaction-Paal-Knorr sequences offers a viable route:
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Coupling: Aryl halide + propargyl alcohol → alkyne intermediate.
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Isomerization: Catalyzed by Pd/Cu to form enones.
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Stetter Reaction: Aldehyde addition to enones.
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Paal-Knorr Cyclization: Amine incorporation and ring closure .
This method efficiently constructs 1,2,3,5-tetrasubstituted pyrroles in moderate yields (45–66%) .
Table 2: Synthetic Routes to Tetrasubstituted Pyrroles
Method | Yield (%) | Key Reagents | Reference |
---|---|---|---|
Paal-Knorr | 45–90 | 1,4-dicarbonyl, amine | |
Multicomponent | 45–66 | Aryl halide, propargyl alcohol | |
Condensation | 50–70 | Benzoin, malononitrile |
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly hydrophobic due to aromatic substituents; likely soluble in DCM, THF, or DMSO.
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Stability: Pyrroles are generally air-stable but may degrade under strong acids/bases .
Reactivity
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Electrophilic Substitution: Position 4 (unsubstituted) is susceptible to nitration or sulfonation.
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N-Deprotonation: The NH proton (pKa ~17) can be abstracted by strong bases, enabling alkylation .
Biological and Industrial Applications
Material Science Applications
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Conductive Polymers: Pyrrole units enhance electron delocalization in polyheterocycles.
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Coordination Chemistry: Nitrogen lone pairs may bind transition metals for catalysis.
Future Directions
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Synthesis Optimization: Screen catalysts (e.g., organocatalysts) to improve yields.
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Biological Screening: Test against diabetes models or microbial panels.
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Computational Studies: Predict ADMET properties via QSAR models.
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